2,2'-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide
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Overview
Description
2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide typically involves the reaction of 1,2-diaminobenzene with a suitable dicarboxylic acid under acidic conditions. One common method involves refluxing 1,2-diaminobenzene with hexanedioic acid in hydrochloric acid for an extended period, followed by cooling to room temperature to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties .
Biology: The compound has shown potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for developing new antibiotics and antifungal agents .
Medicine: In medicine, this compound is being explored for its anticancer properties. It has been found to induce cell death in certain cancer cell lines, making it a promising candidate for cancer therapy .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells . The compound may also activate certain signaling pathways, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
1,4-Bis(1H-benzimidazol-2-yl)benzene: This compound shares a similar benzimidazole structure but differs in its substituents and overall molecular configuration.
2,2’-(1,4-Phenylene)bis(7-nitro-1H-benzimidazole 3-oxide): Another benzimidazole derivative with distinct functional groups and properties.
Uniqueness: 2,2’-(1,4-Butanediyl)bis-1H-benzimidazole-5-carboximidamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as an anticancer agent highlight its versatility and importance in scientific research.
Properties
CAS No. |
100562-53-6 |
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Molecular Formula |
C20H22N8 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)butyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C20H22N8/c21-19(22)11-5-7-13-15(9-11)27-17(25-13)3-1-2-4-18-26-14-8-6-12(20(23)24)10-16(14)28-18/h5-10H,1-4H2,(H3,21,22)(H3,23,24)(H,25,27)(H,26,28) |
InChI Key |
SNNSTIDDSQUDDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)CCCCC3=NC4=C(N3)C=C(C=C4)C(=N)N |
Origin of Product |
United States |
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